molecular formula C19H25ClN2OS B11350456 3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11350456
M. Wt: 364.9 g/mol
InChI Key: OMMXMNPTUQPQNO-UHFFFAOYSA-N
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Description

3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-6-methyl-1-benzothiophene-2-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzothiophene core, a cyclohexyl group, and a dimethylamino moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Cyclohexyl Group: This step involves the alkylation of the benzothiophene core with a cyclohexylmethyl halide under basic conditions.

    Attachment of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N,N-dimethylpropylamine hydrochloride
  • 2-chloroethyl-N,N-dimethylamine

Uniqueness

3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-6-methyl-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H25ClN2OS

Molecular Weight

364.9 g/mol

IUPAC Name

3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H25ClN2OS/c1-13-7-8-14-15(11-13)24-17(16(14)20)18(23)21-12-19(22(2)3)9-5-4-6-10-19/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,21,23)

InChI Key

OMMXMNPTUQPQNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3(CCCCC3)N(C)C)Cl

Origin of Product

United States

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